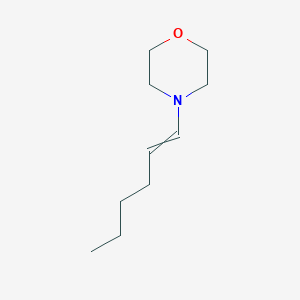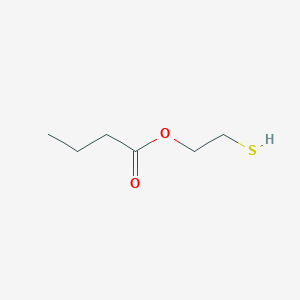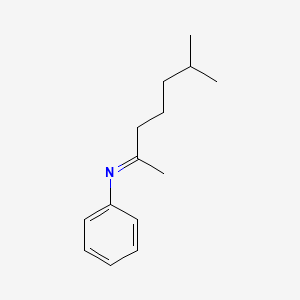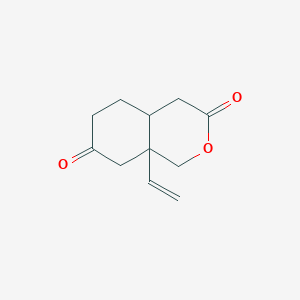
1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the pentyloxy and diphenyl groups. The final step involves the formation of the pyrazolium salt by reacting with perchloric acid. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Scientific Research Applications
1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can be compared with other pyrazolium salts, such as:
1,2-Dimethyl-4,6-bis-(4-pentyloxy-phenyl)-pyridinium perchlorate: Similar in structure but with a pyridinium ring instead of a pyrazolium ring.
1,2-Dimethyl-4-(methoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate: Similar but with a methoxy group instead of a pentyloxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
60614-45-1 |
|---|---|
Molecular Formula |
C22H29ClN2O5 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
1,2-dimethyl-4-pentoxy-3,5-diphenyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C22H28N2O.ClHO4/c1-4-5-12-17-25-22-20(18-13-8-6-9-14-18)23(2)24(3)21(22)19-15-10-7-11-16-19;2-1(3,4)5/h6-11,13-16,20H,4-5,12,17H2,1-3H3;(H,2,3,4,5) |
InChI Key |
NTGUHLPAMAUVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)



![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)



![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)


